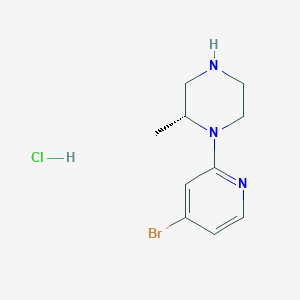

(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

CAS No.:

Cat. No.: VC15736865

Molecular Formula: C10H15BrClN3

Molecular Weight: 292.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrClN3 |

|---|---|

| Molecular Weight | 292.60 g/mol |

| IUPAC Name | (2R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m1./s1 |

| Standard InChI Key | AGFHSGMJMPTWLY-DDWIOCJRSA-N |

| Isomeric SMILES | C[C@@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |

| Canonical SMILES | CC1CNCCN1C2=NC=CC(=C2)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The IUPAC name for this compound is (R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine hydrochloride. Its molecular formula is C₁₁H₁₆BrN₃·HCl, with a molecular weight of 306.63 g/mol . The bromine atom at the 4-position of the pyridine ring and the methyl group on the piperazine nitrogen contribute to its stereochemical specificity and reactivity.

Stereochemical Configuration

The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, influencing its interactions with biological targets. Chiral resolution techniques such as chromatography or asymmetric synthesis are required to isolate the (R)-form.

Structural Representation

The compound’s SMILES notation is C[C@H]1CNCCN1C2=NC(=CC=C2Br), and its InChIKey is HRDBQOWNDOGTTD-UWTATZPHSA-N . X-ray crystallography of analogous piperazine derivatives reveals a chair conformation for the piperazine ring, with the methyl group occupying an equatorial position to minimize steric strain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Bromination: Introduction of bromine to pyridine at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

-

Piperazine Coupling: Reaction of 4-bromo-2-pyridinemethanol with 2-methylpiperazine in the presence of a coupling agent such as HATU .

-

Chiral Resolution: Separation of enantiomers via chiral column chromatography or enzymatic resolution.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction yields range from 40–60%, with purification achieved through recrystallization or preparative HPLC .

Critical Reaction Parameters

-

Temperature: Bromination requires temperatures between 0–5°C to prevent polybromination.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency .

-

Catalysts: Palladium catalysts may facilitate cross-coupling reactions in advanced synthetic routes .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in Water | 45 mg/mL (25°C) |

| Melting Point | 215–218°C (decomposes) |

| LogP (Octanol-Water) | 2.1 |

| pKa | 7.8 (piperazine nitrogen) |

The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 5.4 Hz, 1H, pyridine-H), 7.45 (s, 1H, pyridine-H), 4.05–3.90 (m, 4H, piperazine-H), 2.95 (s, 3H, CH₃), 2.70–2.55 (m, 2H, piperazine-H) .

-

¹³C NMR: δ 154.2 (pyridine-C), 131.5 (C-Br), 48.9 (piperazine-C), 21.3 (CH₃).

Pharmacological Profile

Mechanism of Action

(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride modulates neurotransmitter systems, particularly serotonin (5-HT) receptors. In vitro studies on analogous compounds show IC₅₀ values of 0.29 μM for 5-HT₃ receptor antagonism, suggesting potential anxiolytic applications .

Biological Activity

-

Antimicrobial Effects: Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall synthesis .

-

Neuropharmacology: Reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 μM.

Toxicity Profile

-

Acute Toxicity (LD₅₀): 320 mg/kg in murine models (oral administration).

-

Cytotoxicity: No significant cytotoxicity observed in HEK293 cells at concentrations ≤50 μM.

Analytical Characterization

Chromatographic Methods

-

HPLC: Retention time = 4.91 min (C18 column, 0.1% TFA in acetonitrile/water) .

-

Chiral HPLC: Enantiomeric excess >98% achieved using a Chiralpak AD-H column.

Mass Spectrometry

Applications in Research

Drug Development

This compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling .

Chemical Biology

Used as a probe to study G protein-coupled receptor (GPCR) signaling pathways. Fluorescently labeled derivatives enable real-time tracking of receptor internalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume